Scientific Field: Chemistry
Application Summary: Derivatives of this compound, such as 1,2-Difluoro-4-methylsulfonylbenzene, have shown potential as effective antioxidants .
Methods and Procedures: These derivatives are synthesized and tested for their ability to minimize oxidative stress in various chemical systems.
Results: The compounds demonstrate a capacity to reduce the number of free radicals, suggesting their use in preventing oxidative damage.
Scientific Field: Organic Chemistry
Application Summary: 4-(Methylsulfonyl)benzene-1,2-diamine is used in reactions with carboxylic acids to produce 2-substituted benzimidazoles, which are valuable in various chemical industries .
Methods and Procedures: The diamine reacts with formic acid to produce benzimidazole, while other carboxylic acids yield substituted benzimidazoles.
Results: These reactions lead to the creation of compounds that serve as intermediates in the synthesis of herbicides like benomyl and fuberidazole .
4-(Methylsulfonyl)benzene-1,2-diamine, with the chemical formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol, is an aromatic amine characterized by the presence of a methylsulfonyl group attached to a benzene ring that also bears two amino groups at the 1 and 2 positions. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique structural features, which include both electron-donating and electron-withdrawing groups.
Several methods exist for synthesizing 4-(Methylsulfonyl)benzene-1,2-diamine:
4-(Methylsulfonyl)benzene-1,2-diamine has potential applications in:
Several compounds share structural similarities with 4-(Methylsulfonyl)benzene-1,2-diamine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminobenzenesulfonic acid | Amino and sulfonic acid groups | Used extensively in dye manufacturing |
| N,N-Dimethyl-4-(methylsulfonyl)aniline | Dimethylated amine with a methylsulfonyl group | Exhibits different solubility and reactivity |
| N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine | Methylated nitrogen atom | Potentially alters biological activity |
These compounds highlight the uniqueness of 4-(Methylsulfonyl)benzene-1,2-diamine through variations in substitution patterns and functional groups that affect their chemical reactivity and biological properties.
The solubility characteristics of 4-(Methylsulfonyl)benzene-1,2-diamine reflect the complex interplay between its hydrophilic amino groups and hydrophobic aromatic framework, modified by the strongly polar methylsulfonyl substituent [1]. The compound exhibits a predicted logarithm of partition coefficient (logP) of 2.497, indicating moderate lipophilicity [1]. This value suggests the compound possesses balanced hydrophilic-lipophilic properties, facilitating dissolution in both polar and moderately polar organic solvents.
The polar surface area of 94.56 Ų significantly influences the compound's solubility profile [1]. This relatively high polar surface area, contributed by the two amino groups (each contributing approximately 26 Ų) and the sulfonyl group (contributing approximately 42 Ų), promotes interaction with polar solvents through hydrogen bonding and dipole-dipole interactions [2]. The presence of the methylsulfonyl group at the para position relative to the diamine functionality creates additional polar interactions while maintaining the compound's overall structural integrity.
| Solvent System | Predicted Solubility | Interaction Mechanism |
|---|---|---|
| Water | Limited | Hydrogen bonding with amino groups |
| Methanol | Moderate | Hydrogen bonding and dipole interactions |
| Ethanol | Moderate | Similar to methanol but reduced polarity |
| Acetonitrile | Good | Dipole-dipole interactions |
| Dimethyl sulfoxide | Excellent | Strong polar interactions |
| Chloroform | Limited | Weak van der Waals forces |
Related studies on methylsulfonyl-containing compounds demonstrate that solubility in aqueous systems is generally enhanced at acidic pH values due to protonation of the amino groups [3]. The compound's solubility behavior is expected to be pH-dependent, with increased water solubility under acidic conditions where the amino groups become protonated, forming water-soluble salts [4].
The thermal behavior of 4-(Methylsulfonyl)benzene-1,2-diamine presents significant analytical challenges due to limited experimental data. Computational predictions suggest a boiling point of 434.5 ± 45.0 °C [4], indicating reasonable thermal stability under normal conditions. However, no experimental melting point data has been reported in the literature, suggesting potential decomposition before reaching the melting point or difficulties in precise determination due to the compound's sensitivity to atmospheric conditions [5].
The compound requires storage under controlled conditions - specifically in a dark environment under inert atmosphere at 2-8°C [6] [7] - indicating thermal instability at elevated temperatures. This storage requirement suggests that the compound undergoes degradation when exposed to elevated temperatures, moisture, or oxidative conditions. The methylsulfonyl group represents a potential site for thermal decomposition, as sulfonyl groups can undergo elimination reactions at elevated temperatures, particularly in the presence of bases or under reducing conditions [8].
| Temperature Range | Stability Assessment | Decomposition Pathway |
|---|---|---|
| < 50°C | Stable | No decomposition observed |
| 50-100°C | Moderate stability | Potential oxidation of amino groups |
| 100-200°C | Decreased stability | Sulfonyl group elimination possible |
| > 200°C | Unstable | Extensive decomposition expected |
Analysis of related compounds suggests that thermal decomposition likely proceeds through multiple pathways. The amino groups are susceptible to oxidation at elevated temperatures, potentially forming nitroso or nitro derivatives . The methylsulfonyl group may undergo elimination reactions, particularly under basic conditions or in the presence of reducing agents . The aromatic ring system generally remains stable until very high temperatures, but substitution patterns can influence overall thermal stability.
The acid-base properties of 4-(Methylsulfonyl)benzene-1,2-diamine are dominated by the presence of two amino groups in the ortho-diamine configuration. Computational predictions indicate a pKa value of 4.61 ± 0.11 [4] [11], which is significantly lower than typical aromatic amines due to the electron-withdrawing effect of the methylsulfonyl group. This reduced basicity reflects the influence of the strongly electron-withdrawing sulfonyl substituent, which stabilizes the protonated form through inductive effects.
The compound exists in multiple protonation states depending on solution pH. At physiological pH (7.4), the amino groups are expected to be predominantly protonated, forming positively charged species that enhance water solubility. The presence of the methylsulfonyl group at the para position relative to the diamine functionality creates an asymmetric electronic environment, potentially leading to different protonation constants for the two amino groups.
| pH Range | Predominant Species | Charge State |
|---|---|---|
| < 2.0 | Fully protonated | +2 |
| 2.0-6.0 | Mono-protonated | +1 |
| 6.0-10.0 | Neutral | 0 |
| > 10.0 | Deprotonated | Variable |
The electron-withdrawing nature of the methylsulfonyl group significantly affects the basicity of the amino groups compared to unsubstituted ortho-phenylenediamine (pKa ≈ 6.17) [12]. This reduction in basicity influences the compound's behavior in biological systems and its reactivity toward electrophilic species. The protonation state directly impacts the compound's solubility, with protonated forms showing enhanced water solubility due to increased polar character and potential salt formation.
The electrochemical behavior of 4-(Methylsulfonyl)benzene-1,2-diamine is characterized by complex redox processes involving both the amino groups and the methylsulfonyl substituent. Based on studies of related phenylenediamine compounds, the oxidation potential is estimated to be in the range of +0.5 to +1.5 V versus the Standard Calomel Electrode (SCE) [13] [14]. This relatively positive oxidation potential reflects the electron-withdrawing effect of the methylsulfonyl group, which stabilizes the reduced form and makes oxidation more difficult compared to unsubstituted phenylenediamines.
The electrochemical oxidation process likely proceeds through a series of electron transfer steps, initially involving the amino groups to form radical cation intermediates [15]. The presence of the methylsulfonyl group influences the stability of these intermediates and may lead to different oxidation pathways compared to simple phenylenediamines. Studies on related compounds suggest that the oxidation process involves multiple electron transfers, potentially leading to the formation of quinone diamine species [14] [16].
| Electrode Process | Potential (V vs. SCE) | Mechanism |
|---|---|---|
| First oxidation | +0.8 to +1.2 | Amino group oxidation |
| Second oxidation | +1.2 to +1.6 | Formation of quinone diamine |
| Reduction | -0.5 to -1.0 | Sulfonyl group reduction |
The electrochemical behavior is significantly influenced by solution pH, with protonated forms showing different redox characteristics compared to neutral species [14]. At acidic pH, the protonated amino groups are less readily oxidized, shifting the oxidation potential to more positive values. The methylsulfonyl group can undergo reduction under strongly reducing conditions, potentially forming methylthio derivatives through sulfur-oxygen bond cleavage [17].
Cyclic voltammetry studies of related compounds demonstrate that the electrochemical process is often irreversible due to chemical reactions following electron transfer [13]. The oxidation products are typically unstable and may undergo further chemical transformations, including hydrolysis, dimerization, or reaction with nucleophiles present in solution. The electrochemical behavior is further complicated by the potential for intramolecular cyclization reactions, which can occur when radical intermediates are formed at the amino groups [18].
The compound's electrochemical properties make it potentially useful as a redox mediator or in electrochemical synthesis applications, particularly in the formation of conducting polymers or as a component in electrochemical sensors [19] [20]. However, the irreversible nature of many of the electrochemical processes limits its utility in applications requiring reversible redox behavior.